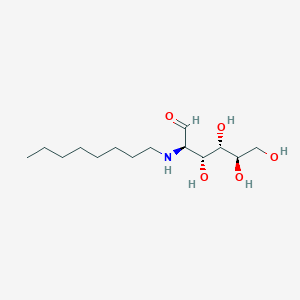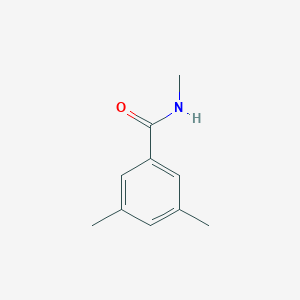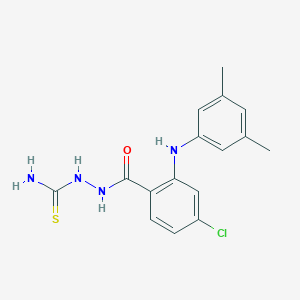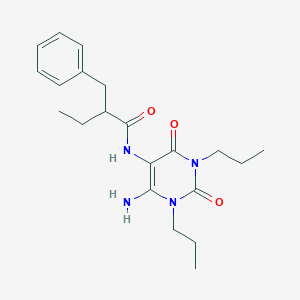![molecular formula C6H12N2S B065406 1H,3H-[1,3,4]Thiadiazolo[3,4-a]pyridazine,tetrahydro-(9CI) CAS No. 162819-09-2](/img/structure/B65406.png)
1H,3H-[1,3,4]Thiadiazolo[3,4-a]pyridazine,tetrahydro-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,3H-[1,3,4]Thiadiazolo[3,4-a]pyridazine,tetrahydro-(9CI) is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in various scientific studies.
Mechanism of Action
The exact mechanism of action of 1H,3H-[1,3,4]Thiadiazolo[3,4-a]pyridazine,tetrahydro-(9CI) is not fully understood. However, it has been suggested that the compound exerts its biological activity by inhibiting specific enzymes or by interacting with specific receptors in the body. It has also been suggested that the compound may exert its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
1H,3H-[1,3,4]Thiadiazolo[3,4-a]pyridazine,tetrahydro-(9CI) has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of certain microorganisms. It has also been shown to have a potential role in regulating glucose metabolism and insulin signaling.
Advantages and Limitations for Lab Experiments
1H,3H-[1,3,4]Thiadiazolo[3,4-a]pyridazine,tetrahydro-(9CI) has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in good yield. It has also shown promising results in various scientific studies, making it a potential candidate for further research. However, it also has some limitations, such as its relatively low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 1H,3H-[1,3,4]Thiadiazolo[3,4-a]pyridazine,tetrahydro-(9CI). Some potential areas of research include further studies on its anti-cancer activity, its potential use as a fluorescent probe in biological imaging, and its potential use as a material for organic electronics. Further studies are also needed to fully understand the mechanism of action of the compound and to identify any potential side effects or toxicity.
Conclusion:
1H,3H-[1,3,4]Thiadiazolo[3,4-a]pyridazine,tetrahydro-(9CI) is a heterocyclic compound that has shown promising results in various scientific studies. It has potential applications in various fields, including cancer research, anti-inflammatory research, and anti-microbial research. Further research is needed to fully understand the mechanism of action of the compound and to identify any potential side effects or toxicity.
Synthesis Methods
1H,3H-[1,3,4]Thiadiazolo[3,4-a]pyridazine,tetrahydro-(9CI) can be synthesized using different methods. One of the commonly used methods is the reaction of 2-aminothiophenol and 4-chloropyridazine in the presence of a suitable catalyst. The reaction is carried out in an appropriate solvent under reflux conditions. The resulting product is then purified using column chromatography, and the final compound is obtained in good yield.
Scientific Research Applications
1H,3H-[1,3,4]Thiadiazolo[3,4-a]pyridazine,tetrahydro-(9CI) has been extensively studied for its potential applications in various scientific fields. It has shown promising results as a potential anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. It has also been studied for its potential use as a fluorescent probe in biological imaging and as a potential material for organic electronics.
properties
CAS RN |
162819-09-2 |
|---|---|
Product Name |
1H,3H-[1,3,4]Thiadiazolo[3,4-a]pyridazine,tetrahydro-(9CI) |
Molecular Formula |
C6H12N2S |
Molecular Weight |
144.24 g/mol |
IUPAC Name |
1,3,5,6,7,8-hexahydro-[1,3,4]thiadiazolo[3,4-a]pyridazine |
InChI |
InChI=1S/C6H12N2S/c1-2-4-8-6-9-5-7(8)3-1/h1-6H2 |
InChI Key |
IMUPLNOOXQMRMZ-UHFFFAOYSA-N |
SMILES |
C1CCN2CSCN2C1 |
Canonical SMILES |
C1CCN2CSCN2C1 |
synonyms |
1H,3H-[1,3,4]Thiadiazolo[3,4-a]pyridazine,tetrahydro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-[(4-Chlorobenzyl)Oxy]Phenyl)Acetonitrile](/img/structure/B65326.png)












![1-[4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl]-3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]propane-1,3-dione](/img/structure/B65357.png)